N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F6NO4/c19-13-2-1-3-14(20)12(13)7-31-27-16(28)11-6-10(29-8-17(21,22)23)4-5-15(11)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSUFBZYFTSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesizing data from various studies and presenting findings in a structured format.
- Molecular Formula : C18H13Cl2F6NO4
- Molecular Weight : 492.2 g/mol
- CAS Number : 320418-39-1
- Purity : Typically ≥ 95%
Synthesis and Structural Analysis
The synthesis of this compound involves several steps including the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and subsequent reactions with various aldehydes to form hydrazone derivatives. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structure of synthesized compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer | 10.5 | Induces apoptosis through caspase activation |
| Breast Cancer | 8.7 | Inhibits cell cycle progression |
| Colon Cancer | 12.3 | Modulates signaling pathways involved in cell survival |
These findings suggest that this compound may act as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in animal models. A study reported a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to mice subjected to induced inflammation . The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Case Studies
- Case Study on Lung Cancer :
- Case Study on Breast Cancer :
Comparison with Similar Compounds
Flecainide Acetate (N-(2-Piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate)
Flecainide Process-Related Impurity (N-((4-Methylpiperidine-2-yl)methyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)
- Structure : Similar to Flecainide but with a 4-methylpiperidine substituent.
- Synthesis : Generated during Flecainide synthesis via incomplete catalytic hydrogenation .
- Impact: Demonstrates how minor structural changes (e.g., methyl group on piperidine) alter pharmacokinetics, necessitating strict impurity control in pharmaceuticals .
Thiazolidinone Derivative (N-[2-(2,6-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide)
- Structure: Incorporates a thiazolidinone ring instead of the methoxy-linked dichlorophenyl group.
Pyridinylmethyl Derivative (N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)
- Structure : Substitutes the dichlorophenylmethoxy group with a pyridinylmethyl group.
- Physicochemical Data :
Structural and Functional Analysis
Substituent Effects on Pharmacokinetics
- Trifluoroethoxy Groups : Enhance metabolic stability due to fluorine’s resistance to oxidative metabolism. Common in antiarrhythmics like Flecainide .
- Dichlorophenylmethoxy Group : Increases lipophilicity (predicted LogP ~5.0) compared to piperidinylmethyl (LogP ~2.5) or pyridinylmethyl (LogP 4.28) groups, favoring blood-brain barrier penetration.
Electronic and Steric Influences
- Steric Hindrance : The dichlorophenylmethoxy group’s bulk may limit access to certain binding pockets compared to smaller substituents like pyridinylmethyl.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
